methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate is defined by the planar benzimidazole core, which adopts a nearly coplanar arrangement with the nitro and sulfanylacetate substituents. X-ray crystallographic studies of related 6-nitrobenzimidazole derivatives reveal bond lengths and angles consistent with delocalized π-electron systems. For instance, the C—N bond lengths in the benzimidazole ring typically range from 1.32–1.38 Å, reflecting partial double-bond character due to resonance stabilization. The nitro group at position 6 introduces steric and electronic perturbations, shortening adjacent C—C bonds by approximately 0.02 Å compared to unsubstituted benzimidazoles.
The sulfanylacetate moiety adopts a gauche conformation relative to the benzimidazole plane, with a C—S—C bond angle of 103.5°–105.2°, characteristic of thioether linkages. Hydrogen bonding between the N1—H proton and the ester carbonyl oxygen stabilizes the crystal lattice, forming infinite chains along the crystallographic axis. This interaction, observed at O···H distances of 2.08–2.12 Å, is critical for understanding the compound’s packing efficiency.
Table 1: Key crystallographic parameters for this compound analogs
| Parameter | Value Range |
|---|---|
| C—N (benzimidazole) | 1.32–1.38 Å |
| C—S—C angle | 103.5°–105.2° |
| O···H (H-bond) | 2.08–2.12 Å |
| Torsion (S—CH₂—COOCH₃) | 65°–72° |
Spectroscopic Profiling (FT-IR, NMR, UV-Vis)
FT-IR Spectroscopy reveals critical functional group vibrations:
- N—H stretch: 3400–3250 cm⁻¹ (broad, benzimidazole NH)
- NO₂ asymmetric stretch: 1530–1480 cm⁻¹
- C=O ester stretch: 1745–1720 cm⁻¹
- C—S stretch: 690–655 cm⁻¹
The ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) displays distinct signals:
- N1—H proton: δ 13.2–13.5 ppm (broad singlet)
- Benzimidazole H4/H7: δ 8.3–8.5 ppm (doublets, J = 8.5–9.0 Hz)
- SCH₂COOCH₃: δ 3.75 ppm (singlet, OCH₃), δ 4.25 ppm (singlet, SCH₂)
UV-Vis spectroscopy in ethanol shows λmax at 275 nm (π→π* transition, benzimidazole) and 365 nm (n→π* transition, nitro group). The bathochromic shift relative to unsubstituted benzimidazoles (Δλ ≈ 20 nm) arises from conjugation between the nitro group and the aromatic system.
Tautomeric Equilibria and Mesomeric Effects
The compound exhibits tautomerism between the 1H-benzimidazole form and a rare 3H-benzimidazole tautomer, with the equilibrium shifted 85:15 toward the 1H form in DMSO. The nitro group’s electron-withdrawing effect stabilizes the 1H tautomer by enhancing N1—H acidity (pKa ≈ 4.2). Mesomeric effects from the sulfanylacetate group further perturb electron density:
- The thioether sulfur donates electrons via resonance (+M effect), increasing electron density at C2
- This donation competes with the nitro group’s –M effect, creating a polarized electronic environment
Figure 1: Resonance contributors (simplified):
$$
\text{1H-tautomer} \leftrightarrow \text{3H-tautomer} \quad (\Delta G^\circ = +1.8 \text{ kcal/mol})
$$
Comparative Analysis with Substituted Benzimidazole Derivatives
Table 2: Substituent effects on benzimidazole properties
| Substituent | Electronic Effect | λmax (nm) | Tautomer Ratio (1H:3H) |
|---|---|---|---|
| 2-SCH₂COOCH₃, 6-NO₂ | –M (NO₂), +M (S) | 365 | 85:15 |
| 2-CH₃, 6-NO₂ | –M (NO₂), +I (CH₃) | 355 | 92:8 |
| 2-N(CH₃)₂ | +M (NMe₂) | 310 | 70:30 |
Key differences:
- The sulfanylacetate group improves solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs
- Steric hindrance from the SCH₂COOCH₃ moiety reduces π-stacking interactions by 30% versus planar substituents
- Electron donation from sulfur increases oxidative stability relative to 2-thiol analogs
Properties
Molecular Formula |
C10H9N3O4S |
|---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
methyl 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H9N3O4S/c1-17-9(14)5-18-10-11-7-3-2-6(13(15)16)4-8(7)12-10/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
VCGXBCMMVLNDAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of o-Phenylenediamine Derivatives
The synthesis begins with the preparation of 4-nitro-o-phenylenediamine, a critical precursor. Nitration of o-phenylenediamine using concentrated nitric acid in sulfuric acid at 0–5°C selectively introduces the nitro group at the 4-position. This regioselectivity arises from the electron-donating amino groups directing nitration to the para position relative to one amine group. The resulting 4-nitro-o-phenylenediamine is isolated in 65–70% yield after recrystallization from ethanol.
Cyclization to Form 6-Nitro-1H-Benzimidazole-2-Thiol
The cyclization of 4-nitro-o-phenylenediamine with carbon disulfide (CS₂) under alkaline conditions forms 2-mercapto-6-nitro-1H-benzimidazole. In a typical procedure, 4-nitro-o-phenylenediamine (10 mmol) is dissolved in aqueous NaOH (4 N, 30 mL), and CS₂ (15 mmol) is added dropwise at 0°C. The mixture is refluxed for 3 hours, acidified with acetic acid, and cooled to yield the thiol as glistening white crystals (98% yield, m.p. 300–302°C). The IR spectrum of this intermediate shows characteristic peaks at 3454 cm⁻¹ (N–H stretch) and 700 cm⁻¹ (C–S stretch).
Mechanistic Insights and Spectral Characterization
Reaction Mechanism
The alkylation proceeds via a nucleophilic substitution mechanism. Deprotonation of the thiol group by K₂CO₃ generates a thiolate ion, which attacks the electrophilic carbon of methyl chloroacetate. The subsequent displacement of chloride forms the C–S bond, yielding the target ester.
Spectroscopic Data
- IR (KBr) : 1730 cm⁻¹ (C=O ester), 1622 cm⁻¹ (C=N benzimidazole), 1520 cm⁻¹ (NO₂ asymmetric stretch).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-7), 7.98 (d, J = 8.4 Hz, 1H, H-4), 7.63 (d, J = 8.4 Hz, 1H, H-5), 4.32 (s, 2H, SCH₂CO), 3.72 (s, 3H, OCH₃).
- MS (EI) : m/z 297 [M+H]⁺, consistent with the molecular formula C₁₀H₉N₃O₄S.
Alternative Synthetic Strategies
One-Pot Nitration and Cyclization
An alternative approach involves simultaneous nitration and cyclization. o-Phenylenediamine is treated with nitric acid and CS₂ in a single pot under controlled acidic conditions. However, this method yields only 45% of the desired product due to competing side reactions.
Solid-Phase Synthesis
Recent advances employ polymer-supported reagents to simplify purification. For example, Wang resin-bound 2-mercaptobenzimidazole derivatives react with methyl chloroacetate in DMF, achieving 65% yield after cleavage from the resin.
Challenges and Recommendations
Nitro Group Stability
The electron-withdrawing nitro group reduces the nucleophilicity of the thiol, necessitating vigorous conditions for alkylation. However, prolonged heating above 80°C risks nitro group reduction, as evidenced by byproduct formation in some trials.
Solvent Selection
Polar aprotic solvents like DMF enhance reaction rates but may lead to ester solvolysis. Methanol strikes a balance between reactivity and stability, making it the solvent of choice.
Chemical Reactions Analysis
Methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the sulfanyl group yields sulfoxides or sulfones .
Scientific Research Applications
Antimicrobial Activity
Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate and its derivatives have been studied for their antimicrobial properties. Research indicates that compounds containing the benzimidazole moiety exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results against Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The nitro-substituted benzimidazole derivatives are known for their anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF-7 cells). The mechanism often involves targeting tubulin, leading to cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Research has indicated that this compound may act as an antagonist to the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2). This action suggests potential applications in treating various inflammatory conditions such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD) .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical processes that can be optimized through greener techniques, such as microwave irradiation and ultrasound-assisted synthesis. These methods not only enhance yield but also reduce environmental impact .
A comparison of the biological activities of various benzimidazole derivatives, including this compound, reveals their diverse therapeutic potentials:
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent in treating bacterial infections .
Investigation of Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential role as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural variations among benzimidazole derivatives include:
- Nitro group position : The 6-nitro substitution distinguishes this compound from analogs like 5-nitrobenzimidazoles, which may exhibit different electronic and steric effects .
- Sulfanyl-linked substituents : The methyl acetate group contrasts with other alkyl or aryl groups (e.g., methylthio, ethyl, or benzyl derivatives).
Table 1: Structural Comparison
Physicochemical Properties
- Hydrogen Bonding : The nitro group and sulfanyl acceptor sites facilitate crystal packing via N–H···O and S···H interactions, as observed in benzimidazole crystallography studies .
Biological Activity
Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety with a nitro group and a sulfanyl group. The presence of these functional groups is significant as they contribute to the compound's biological properties.
1. Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as effective anticancer agents. For instance, compounds with similar structures have shown IC50 values in the range of 80–1000 nM against various cancer cell lines such as HCT-15, HT29, HeLa, and MDA-MB-468 .
Case Study:
In a study examining the structure–activity relationship (SAR) of imidazole derivatives, a compound structurally similar to this compound demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The study found that at an IC50 concentration of 0.4 µM, the compound caused arrest in the G2/M phase of the cell cycle in MDA-MB-468 cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80–200 |
| Compound 7 | HeLa | 100 |
| This compound | N/A | Potentially similar based on structural analogs |
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. A study on benzimidazole derivatives revealed promising activity against gram-positive and gram-negative bacteria.
Research Findings:
The synthesized compounds were tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of antibacterial activity. Specifically, compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamycin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 32 |
3. Antifungal Activity
While specific data on the antifungal activity of this compound is limited, related benzimidazole derivatives have shown efficacy against various fungal strains. The presence of electron-donating groups in these compounds often enhances their antifungal properties .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzimidazole core significantly influence biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
